2-(Aminomethyl)-4-(methylthio)benzo[d]oxazole
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Overview
Description
2-(Aminomethyl)-4-(methylthio)benzo[d]oxazole is a chemical compound with the molecular formula C9H10N2OS It is a derivative of benzo[d]oxazole, featuring an aminomethyl group at the 2-position and a methylthio group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-(methylthio)benzo[d]oxazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminomethylbenzo[d]oxazole.
Thioether Formation: The introduction of the methylthio group at the 4-position is achieved through a nucleophilic substitution reaction. This involves the reaction of 2-aminomethylbenzo[d]oxazole with a suitable methylthiolating agent, such as methylthiol or dimethyl disulfide, under basic conditions.
Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dichloromethane or toluene, at elevated temperatures (50-100°C) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to produce the compound in bulk.
Optimization: Reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxidation of the methylthio group yields sulfoxide or sulfone derivatives.
Reduction: Reduction of the nitro group results in the formation of an amino group.
Substitution: Substitution reactions produce various derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Aminomethyl)-4-(methylthio)benzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)benzo[d]oxazole: Lacks the aminomethyl group, making it less versatile in chemical reactions.
2-(Aminomethyl)benzo[d]oxazole: Lacks the methylthio group, which may affect its biological activity.
4-(Methylthio)benzo[d]oxazole: Lacks the aminomethyl group, limiting its applications in certain reactions.
Uniqueness
2-(Aminomethyl)-4-(methylthio)benzo[d]oxazole is unique due to the presence of both the aminomethyl and methylthio groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H10N2OS |
---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
(4-methylsulfanyl-1,3-benzoxazol-2-yl)methanamine |
InChI |
InChI=1S/C9H10N2OS/c1-13-7-4-2-3-6-9(7)11-8(5-10)12-6/h2-4H,5,10H2,1H3 |
InChI Key |
ZZHJGEUCZUZFQH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(O2)CN |
Origin of Product |
United States |
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